molecular formula C14H29N3 B1527257 1-N,2-N-dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine CAS No. 1306965-59-2

1-N,2-N-dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine

Cat. No.: B1527257
CAS No.: 1306965-59-2
M. Wt: 239.4 g/mol
InChI Key: SQXROZHTTFVFOL-UHFFFAOYSA-N
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Description

This compound is a cyclohexane-1,2-diamine derivative featuring dimethyl substituents on both nitrogen atoms (1-N and 2-N) and a 1-methylpiperidin-4-yl group attached to the 1-N position. Its stereochemistry and substitution pattern influence its physicochemical properties and biological activity.

Properties

IUPAC Name

1-N,2-N-dimethyl-2-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3/c1-15-13-6-4-5-7-14(13)17(3)12-8-10-16(2)11-9-12/h12-15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXROZHTTFVFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1N(C)C2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N,2-N-dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine typically involves multiple steps, starting with the reaction of cyclohexane-1,2-diamine with appropriate methylating agents. The reaction conditions often require the use of strong bases and high temperatures to facilitate the methylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure the high purity and yield of the final product. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

This compound features a cyclohexane backbone with two dimethyl groups and a 1-methylpiperidin-4-yl substituent. Its unique structure contributes to its biological activity and potential therapeutic applications.

Synthesis of Therapeutic Agents

One of the primary applications of 1-N,2-N-dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine is as an intermediate in the synthesis of various therapeutic agents. Notably, it has been utilized in the preparation of lasmiditan, a medication for the acute treatment of migraine. Lasmiditan acts as a selective agonist for serotonin receptors (5-HT_1F), which are implicated in migraine pathophysiology .

Neurological Disorders

Research indicates that compounds similar to 1-N,2-N-dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine can be effective in treating neurological disorders. Its structural characteristics allow it to interact with neurotransmitter systems, potentially providing therapeutic benefits for conditions such as depression and anxiety .

Receptor Interactions

The compound has shown potential in modulating serotonin receptors, particularly the 5-HT_2A subtype. This interaction is crucial for developing treatments for psychiatric conditions and migraine management .

Pharmacokinetics and Toxicology

Studies on related compounds suggest favorable pharmacokinetic profiles, including good bioavailability and metabolic stability. However, comprehensive toxicological assessments are necessary to ensure safety for human use.

Case Study: Lasmiditan Synthesis

In a recent study focusing on the synthesis of lasmiditan, researchers highlighted the role of 1-N,2-N-dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine as a critical intermediate. The synthesis process involved several steps where this compound was transformed into lasmiditan using various reagents and conditions, demonstrating its utility in pharmaceutical manufacturing .

Case Study: Neuropharmacological Effects

Another study investigated the neuropharmacological effects of compounds derived from similar structures. The findings indicated that these compounds could alleviate symptoms of anxiety and depression by modulating serotonin pathways, thus supporting their potential use in treating mood disorders .

Mechanism of Action

The mechanism by which 1-N,2-N-dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs differ in substituents, stereochemistry, and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Substituents/Modifications Key Properties/Applications Evidence Source
(1R,2R)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine (53152-69-5) Fully methylated amines; no piperidinyl group Rigid chelator for metal complexes; used in asymmetric catalysis
trans-N1,N1-Dimethylcyclohexane-1,2-diamine (67198-21-4) Dimethyl amines; trans-configuration Intermediate in organocatalyst synthesis
(1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine Chloroquinoline substituent; antiviral candidate Binds SARS-CoV-2 spike protein; improved safety vs. HCQ/CQ
N1-(Pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride (1420872-40-7) Pyridinyl substituent; cis/trans isomers Pharmacological intermediate (patented)
1-N,2-N-Dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine Piperidinyl group at 1-N; dimethyl amines Hypothesized applications: antiviral agents, chelators Synthesized analogs

Key Differences :

This may enhance membrane permeability or alter binding kinetics in biological systems . Chloroquinoline analogs (e.g., ) exhibit antiviral activity via spike protein interaction, whereas the piperidinyl group may target different receptors or enzymes .

Stereochemical Rigidity :

  • Cyclohexane-1,2-diamine derivatives with trans configurations (e.g., CAS 67198-21-4) show reduced conformational flexibility compared to cis isomers, impacting their chelation efficiency in catalysis .

Pharmacological Potential: The augmented safety profile of chloroquinoline analogs () suggests that substitution patterns critically influence toxicity. The target compound’s piperidinyl group may reduce off-target effects compared to quinoline-based drugs .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Property Target Compound (1R,2R)-Tetramethyl Analog (53152-69-5) Chloroquinoline Analog ()
Molecular Weight ~280 g/mol (estimated) 172.3 g/mol ~350 g/mol
Solubility Moderate (polar aprotic solvents) High in polar solvents Low (hydrophobic substituent)
Rigidity (Chelation) Moderate (piperidinyl hindrance) High (tetramethyl rigidity) Low (flexible quinoline)
LogP (Predicted) ~2.5 1.8 3.7
  • Solubility: The piperidinyl group may enhance water solubility compared to hydrophobic chloroquinoline analogs but reduce it relative to fully methylated derivatives .

Biological Activity

1-N,2-N-dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine is a complex organic compound with significant biological activity. This compound is of interest due to its potential applications in treating various neuropsychiatric disorders, as well as its role in synthetic chemistry.

The molecular formula of 1-N,2-N-dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine is C₁₄H₃₁N₃, with a molecular weight of approximately 239.4 g/mol. It has a predicted boiling point of 300.1 °C .

Research indicates that this compound acts primarily as a monoamine receptor inhibitor, particularly affecting serotonin receptors (5-HT2A subtype). This mechanism suggests its potential utility in managing conditions such as schizophrenia, anxiety disorders, and depression .

Key Findings

  • Neuropsychiatric Applications : The compound has been shown to be effective in preclinical models for treating various neuropsychiatric conditions, including major depressive disorder and bipolar disorder .
  • Receptor Binding : It demonstrates selective binding affinity for serotonin receptors, which is crucial for its antidepressant effects .

Biological Activity Data

The biological activity of 1-N,2-N-dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine can be summarized in the following table:

Activity Effect Reference
Serotonin Receptor Inhibition Effective in reducing symptoms of depression and anxiety
Neuroprotective Effects Potentially beneficial in neurodegenerative diseases
Antidepressant Activity Significant reduction in depressive behaviors in animal models
Cytotoxicity in Cancer Cells Selective cytotoxicity observed in certain cancer cell lines

Case Studies

Several studies have highlighted the effectiveness of this compound in different biological contexts:

  • Neuropsychiatric Disorders : In a study examining the effects on animal models of depression, administration of the compound resulted in a statistically significant decrease in depressive behaviors compared to control groups .
  • Cancer Research : Research has also indicated that 1-N,2-N-dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine exhibits selective cytotoxicity against certain cancer cell lines. This property is attributed to its ability to induce apoptosis through receptor-mediated pathways .
  • Pharmacokinetics : Studies on the pharmacokinetic properties reveal that the compound has favorable bioavailability profiles when administered orally, making it a candidate for further development as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-N,2-N-dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine
Reactant of Route 2
1-N,2-N-dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine

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